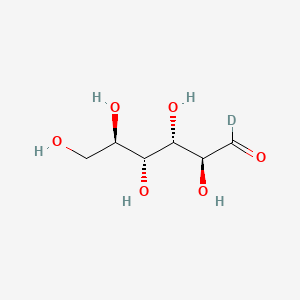![molecular formula C41H46N12O5S B12409185 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including a cyanomethyl group, an ethylsulfonylazetidine, a pyrazole, a pyrrolopyrimidine, a piperazine, and a benzamide moiety, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling with Pyrrolopyrimidine: The pyrrolopyrimidine moiety can be introduced through a coupling reaction with the pyrazole ring, using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a suitable diamine precursor.
Final Coupling with Benzamide: The final step involves coupling the piperazine ring with the benzamide moiety using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzamides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its complex structure allows it to interact with multiple biological targets, making it a potential candidate for the treatment of various diseases.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials. Its multiple functional groups make it a valuable intermediate in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyanomethyl group can interact with nucleophilic sites on proteins and enzymes, while the ethylsulfonylazetidine can form covalent bonds with electrophilic sites. The pyrazole and pyrrolopyrimidine rings can interact with aromatic residues in proteins, while the piperazine and benzamide moieties can form hydrogen bonds with polar residues.
類似化合物との比較
Similar Compounds
- 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows it to interact with multiple biological targets. Its multiple functional groups make it a versatile candidate for various chemical reactions and applications, setting it apart from other similar compounds.
特性
分子式 |
C41H46N12O5S |
|---|---|
分子量 |
818.9 g/mol |
IUPAC名 |
4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C41H46N12O5S/c1-2-59(57,58)52-26-41(27-52,15-16-42)53-25-30(24-45-53)36-34-14-18-43-37(34)49-40(48-36)46-31-8-4-29(5-9-31)38(55)44-17-3-19-50-20-22-51(23-21-50)32-10-6-28(7-11-32)33-12-13-35(54)47-39(33)56/h4-11,14,18,24-25,33H,2-3,12-13,15,17,19-23,26-27H2,1H3,(H,44,55)(H,47,54,56)(H2,43,46,48,49) |
InChIキー |
WBEBZVDAHMXWJN-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCCN6CCN(CC6)C7=CC=C(C=C7)C8CCC(=O)NC8=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)

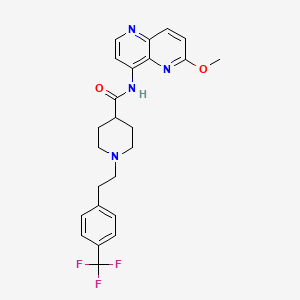
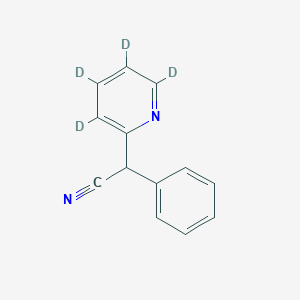
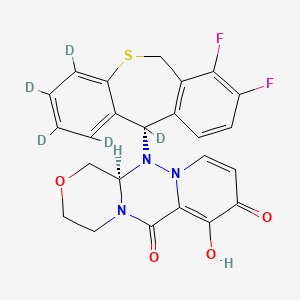
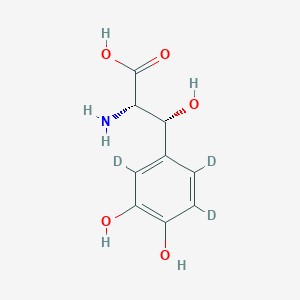
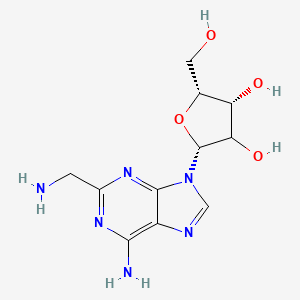
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)
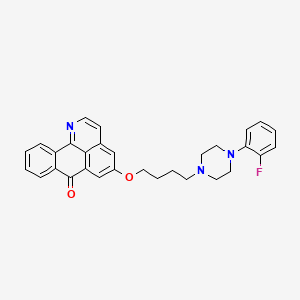
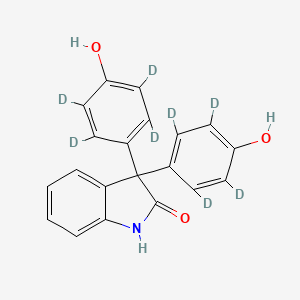
![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)
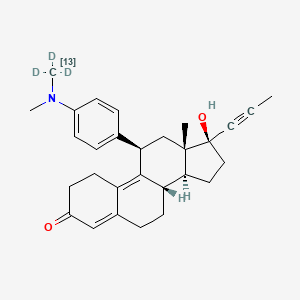
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
